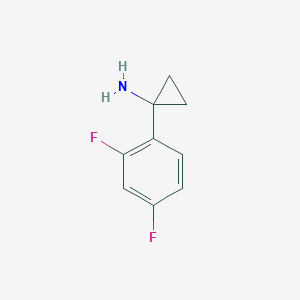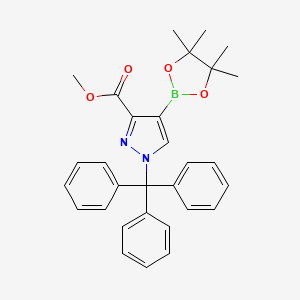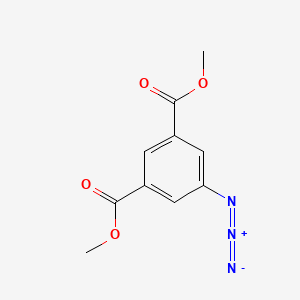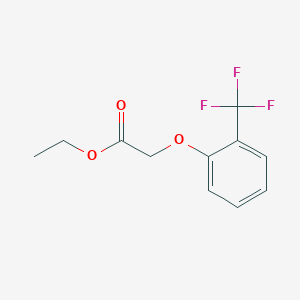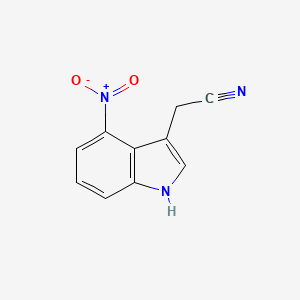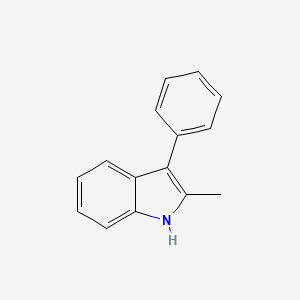
2-Methyl-3-phenyl-1H-indole
Vue d'ensemble
Description
2-Methyl-3-phenyl-1H-indole is an organic compound that has been studied for its potential biological activities . It is a mildly toxic and slightly flammable compound . It is used as an intermediate for synthesizing dyes, pigments, optical brighteners, and pharmaceuticals .
Synthesis Analysis
The synthesis of 3-methyl-2-phenyl-1H-indoles has been reported in several studies . For instance, a series of 3-methyl-2-phenyl-1H-indoles was prepared and investigated for antiproliferative activity on three human tumor cell lines . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular formula of this compound is C15H13N . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Indole derivatives, including this compound, have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The main interactions of indomethacin with COX-1 resulted in two main residues Tyr385 and Arg120 amino acids, sequentially forming two hydrogen bonding interactions with –N and –CO of indomethacin at a distance equal to 2.96 and 2.76 A .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 112.5 °C, a predicted boiling point of 379.2±21.0 °C, and a predicted density of 1.129±0.06 g/cm3 . The molecular weight of this compound is 207.275 g/mol .Applications De Recherche Scientifique
Antiproliferative and Topoisomerase II Inhibitory Activity
A study on 3-methyl-2-phenyl-1H-indoles demonstrated their significant antiproliferative activity on human tumor cell lines, including HeLa, A2780, and MSTO-211H. These compounds also exhibited inhibitory effects on human DNA topoisomerase II, correlating with their antiproliferative effects. Notably, the derivative 32 induced apoptosis pathways, highlighting this scaffold's potential for developing compounds with antitopoisomerase II and antiproliferative activities (Zidar et al., 2020).
Corrosion Inhibition
A study on 3-amino alkylated indoles (AAIs) revealed their efficacy as corrosion inhibitors for mild steel in 1M HCl solution. The inhibitors were effective in decreasing steel corrosion, showing higher efficiency with increasing ring size of the amino group. The inhibition performance was also concentration-dependent, with maximum efficiencies observed at specific concentrations (Verma et al., 2016).
Solubility Measurement and Correlation
The solubility of 2-phenyl-1H-indole in various organic solvents was measured, providing essential data for its use as a chemical intermediate in organic syntheses. This study aids in understanding the solubility behavior of 2-phenyl-1H-indole, which is crucial for its practical applications in chemical processes (Liu et al., 2020).
Biological Evaluation for Anti-inflammatory, Antioxidant, and Antimicrobial Activities
Research on 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles showed that these compounds exhibit significant anti-inflammatory, antioxidant, and antimicrobial activities. This highlights the versatility of the 1H-indole structure in creating compounds with diverse and beneficial biological properties (Sravanthi et al., 2015).
Safety and Hazards
Orientations Futures
Research on 2-methyl-3-phenyl-1H-indole and its derivatives is ongoing, with a focus on their potential biological activities and therapeutic applications . For instance, a series of 3-methyl-2-phenyl-1H-indoles was synthesized and evaluated as in vitro inhibitors of Mycobacterium tuberculosis growth . This study describes the activity of 3-phenyl-1H-indole against Mycobacterium tuberculosis for the first time .
Propriétés
IUPAC Name |
2-methyl-3-phenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16-11/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOZFGKBZCCIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300297 | |
| Record name | 2-Methyl-3-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4757-69-1 | |
| Record name | 2-Methyl-3-phenylindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-3-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


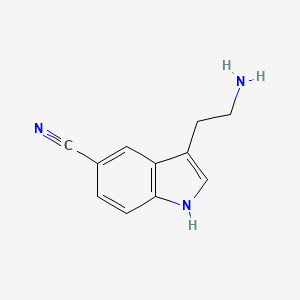
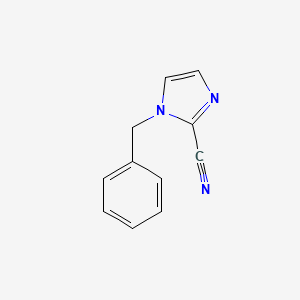
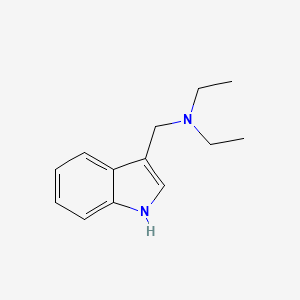
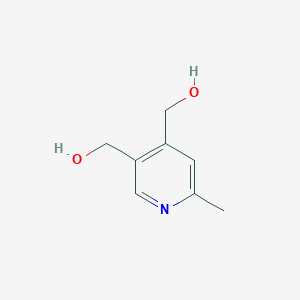
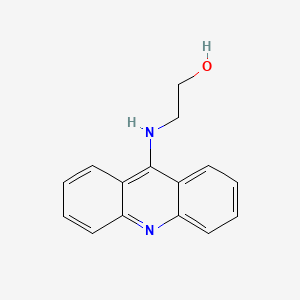

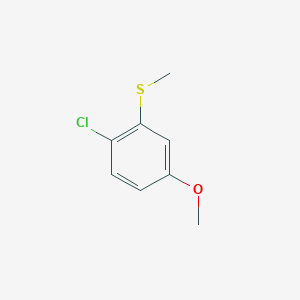

![1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine](/img/structure/B3352369.png)
